molecular formula C22H32N4O3 B5014296 N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide

N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5014296
M. Wt: 400.5 g/mol
InChI Key: KGSIPHUYPVTXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a methoxyphenoxy group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The methoxyphenoxy group consists of a methoxy group (-OCH3) attached to a phenoxy group (a phenyl ring attached to an oxygen atom).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the development of new pharmaceuticals or agrochemicals, given the presence of the pyrazole and piperidine rings, which are found in a variety of biologically active compounds .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-17(2)26-15-19(12-24-26)14-25-10-6-7-18(13-25)11-23-22(27)16-29-21-9-5-4-8-20(21)28-3/h4-5,8-9,12,15,17-18H,6-7,10-11,13-14,16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSIPHUYPVTXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCCC(C2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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